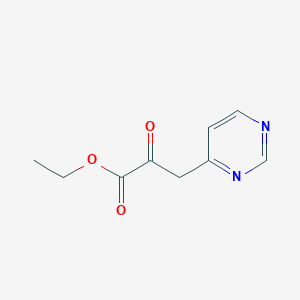

Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate

Description

Significance of Pyrimidine-Containing Heterocycles in Organic and Medicinal Chemistry

The pyrimidine (B1678525) ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental structural motif in a plethora of biologically active compounds. rsc.org Its presence is most notably recognized in the nucleobases cytosine, thymine, and uracil, which are the building blocks of nucleic acids, DNA and RNA. nih.gov This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, revealing a wide spectrum of pharmacological activities. rsc.org

Pyrimidine-based scaffolds are found in numerous approved drugs, demonstrating their versatility in targeting a variety of biological pathways. They have been successfully developed as anticancer, antiviral, antibacterial, and antifungal agents. nih.gov The ability of the pyrimidine ring to participate in hydrogen bonding and act as a bioisostere for other aromatic systems often contributes to favorable pharmacokinetic and pharmacodynamic properties of drug candidates. rsc.org The structural diversity achievable through substitution at various positions on the pyrimidine ring allows for the fine-tuning of a molecule's biological activity and physical properties. rsc.org

Overview of Keto Esters, Specifically Alpha-Keto Esters, as Strategic Synthetic Intermediates

Keto esters are a class of organic compounds that feature both a ketone and an ester functional group. Of particular importance are the α-keto esters, where the keto group is positioned at the carbon atom adjacent to the ester's carbonyl group. This arrangement of functional groups imparts a unique reactivity profile, making them highly valuable intermediates in organic synthesis.

The electrophilicity of the α-keto group, enhanced by the adjacent ester moiety, makes it a prime target for a wide range of nucleophilic addition reactions. Furthermore, the presence of two adjacent carbonyl groups allows for the stabilization of reactive intermediates and transition states through chelation or dipole-dipole interactions. This has been exploited in numerous synthetic methodologies, including aldol (B89426) additions, Mannich reactions, and various cycloaddition reactions. The versatility of α-keto esters has been demonstrated in the total synthesis of complex natural products and in the construction of diverse heterocyclic systems.

Structural Elucidation and Chemical Space Positioning of Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate

This compound, with the chemical formula C₉H₁₀N₂O₃, is a molecule that integrates the key features of both a pyrimidine heterocycle and an α-keto ester. Its structure consists of a pyrimidine ring attached at the 4-position to a three-carbon chain which incorporates an ethyl ester at one end and a ketone at the alpha position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90836-25-2 | |

| Molecular Formula | C₉H₁₀N₂O₃ | |

| Molecular Weight | 194.19 g/mol | |

| SMILES | CCOC(=O)C(=O)Cc1cncnc1 |

The positioning of this molecule within the vast chemical space is defined by its unique combination of functional groups. It is classified as a heterocyclic building block, specifically a pyrimidine derivative, as well as an organic building block containing both ketone and ester functionalities. This dual character suggests its potential utility in a variety of synthetic transformations, allowing for modifications at both the heterocyclic ring and the keto-ester side chain.

Research Aims and Scope for Investigating this compound

The primary research aim for a molecule like this compound is to explore its synthetic utility and potential as a precursor to more complex, biologically active compounds. The investigation would typically encompass several key areas:

Development of Efficient Synthetic Routes: A crucial first step is the establishment of a reliable and high-yielding synthesis of the target molecule. While general methods for the synthesis of α-keto esters exist, their application to specific heterocyclic systems like pyrimidine requires dedicated investigation and optimization. A common approach for the synthesis of similar α-keto esters involves the Claisen condensation of an appropriate pyrimidine-containing methyl or ethyl ester with diethyl oxalate.

Exploration of Chemical Reactivity: A thorough examination of the reactivity of both the pyrimidine ring and the α-keto ester moiety is essential. This would involve subjecting the compound to various reaction conditions to understand its behavior in transformations such as nucleophilic additions, condensations, and cyclizations.

Synthesis of Novel Derivatives: Utilizing the established reactivity, the synthesis of a library of new derivatives can be undertaken. This could involve reactions at the keto or ester group, or modifications to the pyrimidine ring itself.

Biological Screening: Given the established importance of pyrimidines in medicinal chemistry, any new derivatives would likely be subjected to biological screening to assess their potential as therapeutic agents. This could include assays for anticancer, antiviral, or other pharmacological activities.

The scope of research on this compound is therefore broad, spanning from fundamental synthetic organic chemistry to the initial stages of drug discovery. The insights gained from such studies would contribute to the broader understanding of pyrimidine chemistry and the development of new functional molecules.

Structure

3D Structure

Properties

CAS No. |

90836-25-2 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

ethyl 2-oxo-3-pyrimidin-4-ylpropanoate |

InChI |

InChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)5-7-3-4-10-6-11-7/h3-4,6H,2,5H2,1H3 |

InChI Key |

OWMPRBZWFCMXRR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CC1=NC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Oxo 3 Pyrimidin 4 Yl Propanoate

Direct Synthetic Routes to Alpha-Keto Esters

The direct formation of the α-keto ester functionality in ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate can be approached through several established synthetic strategies for α-keto ester synthesis. These methods are adapted to incorporate the pyrimidine-4-yl substituent.

Ester Condensation Reactions Involving Pyrimidine (B1678525) Carboxylates

A prominent method for the synthesis of β-keto esters, which can be precursors to α-keto esters, is the Claisen condensation. libretexts.org This reaction involves the condensation of two ester molecules in the presence of a strong base. libretexts.org For the synthesis of a related β-keto ester, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, ethyl isonicotinate (B8489971) is refluxed with sodium ethoxide and ethyl acetate (B1210297). researchgate.net A similar strategy can be envisioned for the synthesis of this compound, where a pyrimidine-4-carboxylate ester would be condensed with an appropriate ester.

The general mechanism for a Claisen condensation involves the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-keto ester. libretexts.org

Table 1: Illustrative Claisen Condensation for a Heterocyclic β-Keto Ester

| Reactants | Base | Solvent | Product | Reference |

| Ethyl isonicotinate, Ethyl acetate | Sodium ethoxide | Not specified (reflux) | Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | researchgate.net |

While the Claisen condensation directly yields a β-keto ester, subsequent oxidation would be necessary to obtain the desired α-keto ester.

Oxidation of Precursor Beta-Keto Esters or Alcohols (e.g., Pyrimidinylpropanoates)

The oxidation of precursor molecules is a common and effective strategy for the synthesis of α-keto esters. mdpi.com Precursors such as α-hydroxy esters or β-keto esters can be oxidized to the corresponding α-keto esters using a variety of oxidizing agents.

For instance, the oxidation of aryl α-halo esters to aryl α-keto esters has been successfully achieved using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst under mild, metal-free aerobic conditions. nih.gov This method proceeds via a proposed [3 + 2] cycloaddition between molecular oxygen and a pyridinium (B92312) ylide intermediate. nih.gov Another approach involves the oxidation of α-hydroxy acids to α-keto acids using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.org These methods could potentially be adapted for the oxidation of a suitable pyrimidinyl-substituted precursor.

Furthermore, various metal-catalyzed oxidation methods have been reported. For example, chromium catalysts in the presence of hydrogen peroxide can oxidize esters to α-keto acid esters. google.com Similarly, ruthenium catalysts with molecular oxygen have been employed for the oxidation of ester compounds. google.com

Table 2: Selected Oxidation Methods for the Synthesis of α-Keto Esters

| Substrate | Reagents/Catalyst | Conditions | Product | Reference |

| Aryl α-halo esters | DMAP, Li₂CO₃, Air | Dimethylacetamide, Room Temperature | Aryl α-keto esters | nih.gov |

| α-Hydroxy acids | AZADO, O₂ | Not specified | α-Keto acids | organic-chemistry.org |

| Esters | CrO₃, Trimethylamine, H₂O₂ | Acetonitrile, Heat | α-Keto acid esters | google.com |

| Esters | RuO₂, O₂, Acetaldehyde | Acetone | α-Keto acids | google.com |

Acylation Reactions of Pyrimidine-Substituted Enolates

Acylation of a pre-formed pyrimidine-substituted enolate offers another direct route to the target α-keto ester. This approach would involve the generation of an enolate from a pyrimidine-4-yl acetic acid ester, followed by reaction with a suitable acylating agent, such as an acyl chloride or an anhydride. The choice of base and reaction conditions is crucial to ensure the selective formation of the desired product and to prevent side reactions.

Precursor Chemistry and Starting Material Considerations

The successful synthesis of this compound is highly dependent on the availability and synthesis of key precursors, particularly those containing the pyrimidine-4-yl moiety.

Synthesis of Pyrimidine-4-yl Acetic Acid Derivatives

The synthesis of pyrimidine-4-yl acetic acid derivatives can be approached through various methods established for the synthesis of pyrimidines. bu.edu.eg A common method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea (B33335), or guanidine (B92328) derivative. bu.edu.eg For instance, pyrimidine derivatives can be synthesized by the condensation of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid. nih.gov

Another strategy involves multicomponent reactions. For example, a pseudo five-component reaction involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate, catalyzed by triflic acid, can yield pyrimidines. mdpi.com

Once a suitably substituted pyrimidine is obtained, functional group interconversion can be employed to introduce the acetic acid side chain. For example, a chloropyrimidine can undergo nucleophilic substitution with an appropriate nucleophile to introduce the desired side chain. nih.gov

Utilization of Activated Esters or Acid Chlorides

In several synthetic approaches, particularly in acylation reactions, the use of activated carboxylic acid derivatives is essential. Pyrimidine-4-yl acetic acid can be converted to its more reactive acid chloride or an activated ester. These activated forms readily react with enolates or other nucleophiles to form the carbon-carbon bond necessary for the construction of the final product. The choice of activating agent and the reaction conditions must be carefully selected to be compatible with the pyrimidine ring and any other functional groups present in the molecule.

Optimization of Reaction Conditions and Process Efficiency

The efficient synthesis of this compound is primarily achieved through a Claisen condensation reaction. This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base to form a β-keto ester. nih.gov The general synthetic route involves the reaction of an appropriate pyrimidine-4-carboxylate ester with ethyl acetate. The optimization of this process hinges on several factors, including the choice of catalyst, the reaction medium, and the implementation of green chemistry principles.

The selection of a suitable catalyst and solvent system is paramount in driving the Claisen condensation towards high yields and purity. Strong bases are typically required to generate the enolate of ethyl acetate, which then acts as the nucleophile.

Catalyst Screening:

A variety of basic catalysts can be employed for this transformation. The choice of base can significantly impact the reaction rate and yield.

Sodium Ethoxide (NaOEt): This is a commonly used base for Claisen condensations, particularly when ethyl esters are used as reactants. researchgate.net The use of the corresponding alkoxide as the base prevents transesterification side reactions. bldpharm.com

Sodium Hydride (NaH): A stronger base like NaH can also be effective in deprotonating ethyl acetate and driving the reaction to completion. The use of stronger bases can often lead to increased yields. tandfonline.com

Lithium Diisopropylamide (LDA): For mixed Claisen condensations, a non-nucleophilic base like LDA may be used to prevent unwanted side reactions, although it is less common for classic Claisen condensations. nih.gov

Polyphosphate Ester (PPE): In the context of pyrimidine synthesis, polyphosphate ester has been used as a reaction moderator, particularly in microwave-assisted reactions. tandfonline.comgoogle.com

Acid Catalysts: While the core Claisen condensation is base-catalyzed, some related pyrimidine syntheses have explored the use of acid catalysts like trifluoromethanesulfonic acid for different reaction types. nih.gov

Reaction Medium Effects:

The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction's kinetics and equilibrium.

Ethereal Solvents (e.g., Tetrahydrofuran (THF), Diethyl Ether): These are common solvents for reactions involving strong bases like NaH and LDA.

Aprotic Polar Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can also be used, particularly in syntheses involving salts. For instance, the synthesis of a related quinazoline (B50416) derivative utilized DMF as the solvent. researchgate.net

Alcoholic Solvents (e.g., Ethanol): When using an alkoxide base like sodium ethoxide, the corresponding alcohol (ethanol) is often used as the solvent to maintain the integrity of the ester.

Solvent-Free (Neat) Conditions: In some instances, particularly with microwave irradiation, reactions can be carried out without a solvent, which aligns with green chemistry principles. tandfonline.com

The following table illustrates the hypothetical effect of different catalyst and solvent combinations on the yield of a Claisen condensation to form a pyrimidine β-keto ester, based on general principles and findings from related syntheses.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium Ethoxide | Ethanol (B145695) | Reflux | 6 | 75 |

| Sodium Hydride | THF | Room Temp to Reflux | 4 | 85 |

| Potassium tert-butoxide | THF | Room Temp | 5 | 80 |

| Polyphosphate Ester | Neat (Microwave) | 120 | 0.5 | 90 |

Stereochemical Control:

The target molecule, this compound, is achiral as it does not possess any stereocenters. Therefore, considerations of stereochemical control (enantioselectivity or diastereoselectivity) are not applicable to its direct synthesis.

Regioselectivity:

Regioselectivity is a critical aspect of the synthesis of this compound. The pyrimidine ring is an electron-deficient heterocycle, and the positions are not equally reactive. Nucleophilic substitution reactions on halopyrimidines often show a preference for the C4 and C6 positions over the C2 position. youtube.com In the context of a Claisen condensation, the electrophilic center is the carbonyl carbon of the pyrimidine-4-carboxylate. The key to a successful synthesis is to ensure that the enolate of ethyl acetate attacks the desired carbonyl group without engaging in side reactions with the pyrimidine ring itself.

The acylation of electron-deficient heterocycles like pyrimidines can be challenging. However, the presence of the carboxylate group at the 4-position deactivates the ring towards nucleophilic attack by the enolate, favoring the desired condensation at the ester carbonyl. The regioselectivity of acylation is often directed by the electronic properties of the substituents already present on the ring. acs.org In the case of a pyrimidine-4-carboxylate, the condensation is expected to proceed regioselectively at the ester functional group to yield the desired 3-(pyrimidin-4-yl) product. The thermodynamic stability of the resulting β-keto ester anion, which is highly resonance-stabilized, is a strong driving force for the reaction. researchgate.net

Studies on the acylation of related pyrazolo[1,5-a]pyrimidines have demonstrated that regioselectivity can be achieved under specific conditions, highlighting the importance of controlling the reaction parameters to favor the formation of the desired isomer. youngin.com

The application of green chemistry principles to the synthesis of pyrimidine derivatives is an area of active research, aiming to reduce the environmental impact of chemical processes. tandfonline.com These approaches focus on the use of less hazardous solvents, alternative energy sources, and catalytic methods to improve efficiency and sustainability. youngin.com

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. The synthesis of various pyrimidine derivatives has been successfully achieved using microwave-assisted methods. tandfonline.comgoogle.com For the synthesis of this compound, microwave heating could be employed to accelerate the Claisen condensation, potentially under solvent-free conditions. tandfonline.comgoogle.com The use of a solid support or a reaction moderator like polyphosphate ester can further enhance the efficiency of microwave-assisted synthesis. google.com

Solvent-Free Synthesis:

Conducting reactions without a solvent (neat conditions) is a key principle of green chemistry as it eliminates solvent waste and simplifies product purification. A study on the synthesis of a related pyridine (B92270) derivative reported a successful reaction under solvent-free reflux conditions. tandfonline.com This suggests that a similar approach could be viable for the synthesis of the target pyrimidine ketoester, especially when combined with microwave irradiation.

Alternative Catalysts and Reaction Media:

The exploration of more environmentally benign catalysts and solvents is another cornerstone of green chemistry.

Natural Catalysts: While not specifically reported for this synthesis, the use of natural and biodegradable catalysts, such as citric acid from lemon juice, has been demonstrated in the synthesis of other heterocyclic compounds.

Aqueous Media: Performing reactions in water is highly desirable from a green chemistry perspective. While strong bases like sodium ethoxide are not compatible with water, the development of water-tolerant catalytic systems for Claisen-type reactions is an ongoing area of research.

Deep Eutectic Solvents (DES): These are emerging as green alternatives to traditional volatile organic solvents. They are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor and are often biodegradable and have low toxicity.

The following table summarizes some green chemistry approaches that could be applied to the synthesis of this compound.

| Green Chemistry Approach | Energy Source | Catalyst/Medium | Advantages |

| Microwave-Assisted Synthesis | Microwave | Polyphosphate Ester | Rapid reaction times, high yields, reduced by-products |

| Solvent-Free Reaction | Conventional or Microwave Heating | Neat | Eliminates solvent waste, simplified work-up |

| Aqueous Media Synthesis | Conventional Heating | Water-tolerant catalyst | Environmentally benign solvent |

Reactivity and Transformational Chemistry of Ethyl 2 Oxo 3 Pyrimidin 4 Yl Propanoate

Tautomeric Equilibria and their Influence on Reactivity

Like other β-keto esters, ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate can exist as a mixture of keto and enol tautomers. This equilibrium is a dynamic process influenced by factors such as solvent polarity and the electronic nature of the substituents. masterorganicchemistry.comlibretexts.org The presence of the electron-withdrawing pyrimidine (B1678525) ring is expected to influence the position of this equilibrium.

Investigation of Keto-Enol Tautomerism Dynamics

The keto-enol tautomerism of β-dicarbonyl compounds is a well-established phenomenon where the compound interconverts between a ketone and an enol form. masterorganicchemistry.comlibretexts.org The equilibrium position is sensitive to the solvent environment. In non-polar solvents, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. Conversely, polar solvents can disrupt this intramolecular hydrogen bonding, favoring the keto form. masterorganicchemistry.com

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Non-polar solvents favor the enol form; polar solvents favor the keto form. | Intramolecular hydrogen bonding in the enol is more stable in non-polar environments. |

| Temperature | Higher temperatures can shift the equilibrium. | The thermodynamics of the tautomerization process will dictate the direction of the shift. |

| pH | Both acid and base can catalyze the interconversion. masterorganicchemistry.com | Catalysis proceeds through the formation of an enolate ion (base-catalyzed) or a protonated carbonyl (acid-catalyzed). |

| Substituents | Electron-withdrawing groups can influence α-hydrogen acidity. | The pyrimidine ring in the target molecule is expected to impact the electron density and stability of the tautomers. |

Spectroscopic Signatures of Tautomeric Forms

The keto and enol forms of this compound would exhibit distinct spectroscopic signatures, allowing for their identification and quantification.

¹H NMR Spectroscopy: In the keto form, a characteristic singlet or doublet would be observed for the methylene (B1212753) protons (α-protons). In the enol form, this signal would be absent, and a new signal for the enolic hydroxyl proton would appear, often as a broad singlet. The chemical shift of the vinyl proton in the enol form would also be a key indicator.

¹³C NMR Spectroscopy: The keto form would show a signal for the ketone carbonyl carbon typically in the range of 190-205 ppm and the ester carbonyl around 160-175 ppm. The enol form would lack the ketone signal and instead show two sp²-hybridized carbon signals for the C=C double bond, with the carbon bearing the hydroxyl group appearing at a higher field.

Infrared (IR) Spectroscopy: The keto tautomer would display two distinct carbonyl stretching frequencies: one for the ketone (around 1720-1740 cm⁻¹) and one for the ester (around 1735-1750 cm⁻¹). The enol form would be characterized by a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=C stretching band (around 1600-1650 cm⁻¹), along with the ester carbonyl stretch.

While specific spectroscopic data for this compound is not publicly available, a vendor, BLD Pharm, indicates the availability of NMR, HPLC, LC-MS, and UPLC data for this compound, suggesting such characterization has been performed. researchgate.net

Reactions Involving the Alpha-Keto Functionality

The α-keto group in this compound is a primary site for various chemical transformations, including reductions, nucleophilic additions, and condensation reactions.

Carbonyl Reductions (e.g., to Hydroxyl or Alkane)

The ketone carbonyl can be selectively reduced to a hydroxyl group or completely reduced to a methylene group.

Reduction to Hydroxyl: Reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used for the reduction of ketones to secondary alcohols. This reaction is typically performed in alcoholic solvents like methanol (B129727) or ethanol (B145695). The resulting product would be ethyl 2-hydroxy-3-(pyrimidin-4-yl)propanoate. The reduction of similar α-keto esters has been reported, highlighting the feasibility of this transformation. nih.gov For instance, the reduction of ozonides with sodium borohydride in ethanol leads to the formation of diols. nih.gov

Reduction to Alkane: More forcing conditions, such as the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base at high temperatures) reduction, would be required to reduce the ketone to a methylene group, yielding ethyl 3-(pyrimidin-4-yl)propanoate.

Table 2: Common Reagents for Carbonyl Reduction

| Reagent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Methanol or Ethanol, 0 °C to room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Diol (reduces both ketone and ester) | Anhydrous ether or THF, followed by aqueous workup |

| Clemmensen Reduction (Zn(Hg), HCl) | Alkane | Reflux |

| Wolff-Kishner Reduction (H₂NNH₂, KOH) | Alkane | High temperature (e.g., in diethylene glycol) |

Nucleophilic Additions to the Ketone (e.g., Grignard, Organolithium Reagents)

The electrophilic carbon of the α-keto group is susceptible to attack by organometallic nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi). These reactions typically lead to the formation of tertiary alcohols after an aqueous workup. libretexts.orglibretexts.org

The reaction of this compound with a Grignard reagent would proceed via nucleophilic addition to the ketone carbonyl, forming a magnesium alkoxide intermediate. Subsequent protonation would yield the corresponding tertiary alcohol. It is important to note that Grignard reagents can also react with the ester functionality, potentially leading to a mixture of products if an excess of the reagent is used. libretexts.org The use of organolithium reagents would follow a similar reaction pathway. The synthesis of pyrimidin-4-yl substituted α-amino acids has been achieved through a versatile route starting from alkynyl ketones, demonstrating the accessibility of the keto group in similar pyrimidine-containing structures to nucleophilic attack. rsc.org

Condensation Reactions (e.g., with Amines, Hydrazines)

The α-keto functionality readily undergoes condensation reactions with primary amines and their derivatives, such as hydrazines, to form a variety of heterocyclic compounds. These reactions are of great importance in medicinal chemistry for the synthesis of biologically active scaffolds. nih.govekb.eg

Reaction with Amines: Condensation with primary amines can lead to the formation of imines, which may exist in equilibrium with their enamine tautomers.

Reaction with Hydrazines: The reaction with hydrazine (B178648) or substituted hydrazines is a common method for the synthesis of pyrazoles. nih.gov For instance, the reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield a pyrazole (B372694) derivative fused or substituted with the pyrimidine ring. The synthesis of pyrazolopyrimidines from the reaction of 5-aminopyrazoles with β-ketoesters is a well-documented transformation. researchgate.netresearchgate.net Similarly, the reaction of β-keto esters with hydrazine derivatives is a cornerstone for the synthesis of pyrazolones. youtube.com The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been shown to yield different products depending on the reaction conditions, highlighting the rich chemistry of keto esters with hydrazine. jmchemsci.com

The Biginelli reaction, a multicomponent condensation involving a β-ketoester, an aldehyde, and urea (B33335) or thiourea, is another important transformation for the synthesis of dihydropyrimidinones (DHPMs). nih.govresearchgate.net While the title compound itself would act as the β-ketoester component, this highlights the general utility of such compounds in building complex heterocyclic systems.

Transformations of the Ester Group

The ethyl ester group in this compound is susceptible to various nucleophilic acyl substitution reactions, allowing for its conversion into other important functional groups such as carboxylic acids, different esters, amides, and hydrazides.

Hydrolysis to the Carboxylic Acid

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-oxo-3-(pyrimidin-4-yl)propanoic acid, can be achieved under both acidic and basic conditions. chemguide.co.uklibretexts.orgsavemyexams.combrainly.comlibretexts.org

Under acidic conditions, the reaction is typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.org This reaction is reversible, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid and ethanol. libretexts.org

Basic hydrolysis, also known as saponification, is generally an irreversible process that goes to completion. savemyexams.com This method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uksavemyexams.com The initial product is the carboxylate salt, which upon subsequent acidification, yields the final carboxylic acid. brainly.com The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. brainly.com

While specific research on the hydrolysis of this compound is not extensively documented in publicly available literature, the synthesis of the analogous 2-Oxo-3-(pyridin-4-yl)propanoic acid has been described, suggesting the feasibility of this transformation. evitachem.com

Transesterification with Different Alcohols

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. patsnap.comresearchgate.net In acid-catalyzed transesterification, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. Base-catalyzed transesterification is initiated by the deprotonation of the alcohol, making it a more potent nucleophile.

The efficiency of transesterification can be influenced by factors such as the nature of the alcohol, the catalyst used, and the reaction conditions. For industrial applications, optimizing these parameters is crucial for achieving high conversion rates and yields. patsnap.comresearchgate.net For instance, in the production of biodiesel, transesterification of triglycerides is a key step, and various catalysts and conditions have been explored to maximize efficiency. nih.gov Although specific studies on the transesterification of this compound are limited, the general principles of this reaction are well-established and applicable.

Amidation and Hydrazinolysis

The ester group can be converted into an amide by reacting it with an amine. This reaction, known as amidation, typically requires more forcing conditions than hydrolysis because amines are generally weaker nucleophiles than hydroxide ions. masterorganicchemistry.com The reaction can be facilitated by heating or by using coupling agents that activate the carboxylic acid (if formed in situ) or the ester itself. masterorganicchemistry.comyoutube.com The reaction of esters with amines can be catalyzed by acids, which protonate the carbonyl group and increase its electrophilicity. youtube.com

Hydrazinolysis, the reaction of an ester with hydrazine (N₂H₄), is another important transformation that yields the corresponding hydrazide. These hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds. nih.gov The reaction of a related compound, ethyl 2-oxo-2H-chromene-3-carboxylate, with hydrazine hydrate has been studied, demonstrating the utility of this reaction in generating new chemical entities. nih.gov For this compound, reaction with hydrazine would be expected to produce 2-oxo-3-(pyrimidin-4-yl)propanehydrazide.

Reactivity at the Pyrimidine Ring

The pyrimidine ring in this compound is an electron-deficient heteroaromatic system, which dictates its reactivity towards both nucleophilic and electrophilic reagents.

Electrophilic and Nucleophilic Substitutions on the Heteroaromatic Ring

Due to the presence of two electron-withdrawing nitrogen atoms, the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution. Such reactions, if they occur, usually require harsh conditions and often result in low yields. However, the reactivity can be enhanced by the introduction of activating groups on the ring or by forming the corresponding N-oxide, which can direct electrophiles to specific positions.

Conversely, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNA_r). This is particularly true for positions C2, C4, and C6, which are ortho or para to the ring nitrogens. If a good leaving group, such as a halogen, is present at the C4 position of a pyrimidine ring, it can be readily displaced by a variety of nucleophiles.

Metal-Catalyzed Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic compounds, including pyrimidines. The Suzuki-Miyaura and Heck reactions are prominent examples.

The Suzuki-Miyaura coupling involves the reaction of a halo-pyrimidine with a boronic acid or its ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. For a derivative of this compound containing a halogen at a reactive position on the pyrimidine ring (e.g., a 4-halopyrimidine precursor), Suzuki coupling would allow for the introduction of various aryl or vinyl substituents.

Table 1: Examples of Suzuki-Miyaura Coupling with Halo-heterocycles

| Catalyst | Base | Solvent | Substrate | Product Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Good yields |

| Pd(II) complex | Cs₂CO₃ | 1,4-Dioxane/Water | 4-iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | 60-89% |

| Pd(L-proline)₂ | - | Water | Aryl halides | Excellent yields |

This table presents data from similar reactions on related heterocyclic systems to illustrate the general conditions and potential outcomes.

The Heck reaction couples a halo-pyrimidine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is particularly useful for synthesizing substituted alkenes. Microwave irradiation has been shown to accelerate Heck reactions, often leading to higher yields and shorter reaction times.

Table 2: Conditions for Heck Reactions on Heterocyclic Systems

| Catalyst | Base | Solvent | Temperature (°C) | Reaction Time |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | N-ethylpiperidine | DMF | 140-150 | 18 h |

| Pd(OAc)₂ | Et₃N | DMF | Microwave | Minutes |

This table provides examples of conditions used for Heck reactions on related systems, highlighting the range of applicable parameters.

These metal-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of derivatives with potentially interesting chemical and biological properties.

Spectroscopic and Advanced Structural Characterization of Ethyl 2 Oxo 3 Pyrimidin 4 Yl Propanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹H NMR spectrum of Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the methylene (B1212753) group adjacent to the ring, and the ethyl ester group.

The protons on the pyrimidine ring are anticipated to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.5 ppm. semanticscholar.org The exact chemical shifts are influenced by the electronic effects of the nitrogen atoms within the ring. The H2, H5, and H6 protons of the pyrimidine ring will likely show characteristic multiplicities due to spin-spin coupling. For instance, H5 is often observed as a doublet of doublets due to coupling with both H2 and H6. semanticscholar.org

The methylene protons (CH₂) situated between the pyrimidine ring and the ketone group are expected to resonate as a singlet in the range of δ 4.0-5.0 ppm. The absence of adjacent protons would lead to this singlet appearance. The ethyl group of the ester moiety will present as a quartet for the methylene protons (OCH₂) around δ 4.2-4.4 ppm, coupled to the three protons of the methyl group, and a triplet for the terminal methyl protons (CH₃) at approximately δ 1.2-1.4 ppm. magritek.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (pyrimidine) | ~9.2 | Doublet | ~1.5 |

| H-6 (pyrimidine) | ~8.8 | Doublet of doublets | ~5.0, 1.5 |

| H-5 (pyrimidine) | ~7.6 | Doublet | ~5.0 |

| CH₂ (bridge) | ~4.5 | Singlet | - |

| OCH₂ (ethyl) | ~4.3 | Quartet | ~7.1 |

| CH₃ (ethyl) | ~1.3 | Triplet | ~7.1 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the keto and ester groups are expected to be the most downfield signals, typically appearing in the range of δ 160-200 ppm. The carbons of the pyrimidine ring will resonate in the aromatic region, generally between δ 120 and 160 ppm. aip.org The methylene carbon of the ethyl ester (OCH₂) will likely appear around δ 60-65 ppm, while the bridging methylene carbon (C-3) would be found in a similar region. The terminal methyl carbon (CH₃) of the ethyl group is expected to be the most upfield signal, around δ 14 ppm. magritek.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (keto) | ~195 |

| C=O (ester) | ~165 |

| C-2 (pyrimidine) | ~158 |

| C-6 (pyrimidine) | ~152 |

| C-4 (pyrimidine) | ~150 |

| C-5 (pyrimidine) | ~122 |

| OCH₂ (ethyl) | ~62 |

| C-3 (bridge) | ~50 |

| CH₃ (ethyl) | ~14 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms. huji.ac.ilcam.ac.uk

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the coupled protons on the pyrimidine ring (H5 and H6) and between the methylene and methyl protons of the ethyl group. cam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. magritek.com It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum. For example, the proton signal at ~4.3 ppm would show a correlation to the carbon signal at ~62 ppm, confirming their assignment to the OCH₂ group of the ethyl ester.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over 2-3 bonds). magritek.com This technique is crucial for piecing together the molecular structure by connecting different fragments. For instance, HMBC would show correlations from the bridging methylene protons (~4.5 ppm) to the pyrimidine ring carbons (C-4 and C-5) and to the keto carbonyl carbon (~195 ppm), confirming the pyrimidin-4-yl-CH₂-C=O connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. While less critical for this relatively rigid molecule, it can be useful for confirming stereochemistry in more complex derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C₉H₁₀N₂O₃), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value, providing strong evidence for the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an excellent method for assessing the purity of a sample and identifying any volatile impurities.

In a GC-MS analysis of this compound, the sample is first vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and detected. The retention time from the GC provides one level of identification, while the mass spectrum of each eluting peak provides definitive structural information. This technique is particularly useful for detecting and identifying residual solvents, starting materials, or by-products from the synthesis. Given that β-ketoesters can exist as tautomers, GC-MS can sometimes be used to separate and identify both the keto and enol forms if their interconversion is slow on the chromatographic timescale. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of non-volatile and thermally labile compounds like this compound. This method allows for the separation of the analyte from a complex mixture, followed by its ionization and detection, providing information on its molecular weight and structure through fragmentation analysis.

The fragmentation in the mass spectrometer would likely proceed through several key pathways. A primary fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment with a mass of m/z 149. This is a common fragmentation pathway for ethyl esters. Another expected fragmentation is the cleavage of the bond between the carbonyl group and the methylene bridge, leading to the formation of the pyrimidin-4-ylcarbonyl cation (m/z 109) and the ethyl 2-oxoacetate radical. Further fragmentation of the pyrimidine ring itself could also occur, leading to smaller, characteristic ions.

In the analysis of related pyrimidine-containing compounds, common losses include the elimination of small neutral molecules like HCN and N₂ from the pyrimidine ring, which aids in the structural confirmation. The analysis of related compounds like ethyl 3-oxo-3-(pyridin-2-yl)propanoate also shows characteristic fragmentation patterns that can be used for analogy. nih.gov

Table 1: Predicted LC-MS Fragmentation Data for this compound

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss |

| [M+H]⁺ | 195.197 | Protonated parent molecule |

| [M-C₂H₅O]⁺ | 150.040 | Loss of the ethoxy group |

| [M-C₂H₅OH]⁺ | 149.032 | Loss of ethanol (B145695) |

| [C₅H₃N₂O]⁺ | 107.024 | Pyrimidin-4-ylcarbonyl cation |

| [C₄H₄N₂]⁺ | 80.037 | Pyrimidine ring fragment |

Note: The m/z values are calculated based on the monoisotopic masses of the elements and represent the most likely fragments. Actual experimental values may vary slightly.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The presence of two carbonyl groups (the ketone and the ester) would result in strong absorption bands in the region of 1680-1750 cm⁻¹. The ester C=O stretching vibration typically appears at a higher frequency (around 1735-1750 cm⁻¹) than the ketone C=O stretching vibration (around 1680-1715 cm⁻¹), which is conjugated with the pyrimidine ring.

The C-O stretching vibrations of the ester group are expected to appear in the 1000-1300 cm⁻¹ region. The pyrimidine ring itself will show a series of characteristic bands. The C=N and C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic pyrimidine ring are expected above 3000 cm⁻¹, while the C-H stretching of the aliphatic ethyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be valuable for characterization. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum. The C=O stretching vibrations would also be visible, although their intensities might differ from those in the IR spectrum.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| C-H (pyrimidine) | 3050-3150 | 3050-3150 | Stretching |

| C-H (aliphatic) | 2850-3000 | 2850-3000 | Stretching |

| C=O (ester) | 1735-1750 | 1735-1750 | Stretching |

| C=O (ketone) | 1680-1715 | 1680-1715 | Stretching |

| C=N, C=C (pyrimidine) | 1400-1600 | 1400-1600 | Ring Stretching |

| C-O (ester) | 1000-1300 | 1000-1300 | Stretching |

| Pyrimidine Ring | 800-1000 | 800-1000 | Ring Bending/Breathing |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the pyrimidine ring and the conjugated keto-ester system are the primary chromophores.

The pyrimidine ring is known to exhibit π → π* transitions, which typically occur at shorter wavelengths (around 200-270 nm). The presence of the oxo-propanoate side chain, which is in conjugation with the pyrimidine ring, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. Additionally, the n → π* transitions of the carbonyl groups are expected, which are typically weaker and appear at longer wavelengths (around 280-320 nm). The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity.

X-ray Crystallography for Absolute Structure Determination and Conformation in Solid State

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported in publicly accessible databases, we can infer its likely solid-state conformation by examining the crystal structures of related compounds.

For instance, the crystal structures of other pyrimidine and quinoxaline (B1680401) derivatives often reveal planar or near-planar ring systems. researchgate.net The side chain of this compound would likely adopt a conformation that minimizes steric hindrance. The planarity of the pyrimidine ring and the adjacent carbonyl group would be favored due to conjugation. The ethyl ester group may exhibit some degree of disorder in the crystal lattice.

Computational and Theoretical Investigations of Ethyl 2 Oxo 3 Pyrimidin 4 Yl Propanoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of organic molecules. For a molecule like Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate, these calculations would provide a detailed picture of its geometry, stability, and reactive sites.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used method for optimizing molecular geometries and determining the stability of different conformers. jchemrev.comjchemrev.comresearchgate.net For this compound, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy structure. jchemrev.comjchemrev.com

The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. It is expected that the pyrimidine (B1678525) ring would be largely planar, a characteristic feature of aromatic heterocycles. khanacademy.orglibretexts.org The side chain, consisting of the propanoate group, would adopt a conformation that minimizes steric hindrance. The calculated total energy of the optimized structure is a crucial indicator of its thermodynamic stability. Theoretical vibrational frequency calculations are also typically performed; the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. irjweb.com

Illustrative Data Table: Predicted Geometrical Parameters

| Parameter | Predicted Value |

| C-N bond length (pyrimidine ring) | ~1.34 Å |

| C-C bond length (pyrimidine ring) | ~1.39 Å |

| C=O bond length (keto group) | ~1.22 Å |

| C=O bond length (ester group) | ~1.21 Å |

| Dihedral angle (pyrimidine ring-side chain) | Variable, dependent on conformation |

Note: These values are illustrative and based on typical DFT calculations for similar organic molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. irjweb.comirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring. The LUMO, conversely, would likely be distributed over the electron-deficient pyrimidine ring and the carbonyl groups of the side chain. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov Time-Dependent DFT (TD-DFT) calculations can further use these orbital energies to predict the electronic absorption spectra (UV-Vis) of the molecule. jchemrev.comjchemrev.com

Illustrative Data Table: Predicted Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Note: These values are illustrative and based on DFT calculations for various pyrimidine derivatives. ekb.egresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carbonyl groups, identifying them as sites for electrophilic interaction. researchgate.net Positive potential would likely be concentrated around the hydrogen atoms. Such maps are invaluable for predicting how the molecule will interact with other reagents. ekb.eg

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. camjol.info For this compound, NBO analysis would quantify the delocalization of π-electrons within the pyrimidine ring, which is a key aspect of its aromaticity.

Conformational Analysis and Energy Landscapes

The flexible side chain of this compound allows for the existence of multiple conformations due to rotation around single bonds. chemistrysteps.combyjus.com Conformational analysis aims to identify the most stable conformers and to map the potential energy surface associated with these rotations.

Computational methods can be used to perform a systematic scan of the dihedral angles of the side chain to identify low-energy conformations. chemistrysteps.com The results of such an analysis would likely show that staggered conformations are energetically favored over eclipsed conformations to minimize torsional strain. chemistrysteps.comscribd.com The relative energies of the different stable conformers would provide insight into their populations at a given temperature. The energy barriers between these conformers determine the rate of their interconversion.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. While specific reaction mechanisms for this compound have not been reported, computational approaches could be applied to study its reactivity in various chemical transformations.

For instance, in a proposed reaction, DFT could be used to model the reactants, products, and any intermediates. Transition state searches would then be performed to locate the highest energy point along the reaction coordinate. The calculated activation energy (the energy difference between the transition state and the reactants) would provide a quantitative measure of the reaction's feasibility. This type of analysis can help to confirm or refute a proposed mechanism and to understand the factors that control the reaction's outcome.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Effects

Dynamic Behavior:

An all-atom MD simulation would track the trajectory of each atom in the molecule, governed by a chosen force field. This would reveal the flexibility of the ethyl propanoate chain, including the rotation around its single bonds. The pyrimidine ring, being aromatic, is expected to be relatively rigid, though some out-of-plane fluctuations would occur. Key dynamic features to be investigated would include:

Conformational Isomerism: The molecule can exist in various conformations due to the rotation around the C-C and C-O single bonds of the ethyl ester group and the C-C bond connecting the pyrimidine ring to the propanoate moiety. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them.

Intramolecular Interactions: The simulation would elucidate intramolecular hydrogen bonding or other non-covalent interactions that might influence the molecule's preferred shape.

Solvent Effects:

The behavior of this compound in different solvents is crucial for understanding its reactivity and solubility. MD simulations can explicitly model the solvent molecules (e.g., water, ethanol (B145695), DMSO) around the solute.

Solvation Shell: The simulations would characterize the structure of the solvent molecules in the immediate vicinity of the solute, known as the solvation shell. The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the ester group are expected to act as hydrogen bond acceptors in protic solvents.

Radial Distribution Functions (RDFs): Calculating RDFs between specific atoms of the solute and solvent molecules would provide quantitative information about the solvation structure, including the average distance and coordination number of solvent molecules around different functional groups.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute and solvent molecules can be monitored throughout the simulation, providing insights into the dynamics of solvation.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

NMR Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemical calculations. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.

Methodology: The geometry of this compound would first be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Subsequently, the NMR shielding tensors would be calculated for the optimized geometry. The chemical shifts are then obtained by referencing the calculated isotropic shielding values to those of a standard compound, typically tetramethylsilane (TMS).

Expected Chemical Shifts: The protons on the pyrimidine ring are expected to appear in the aromatic region of the ¹H NMR spectrum. The methylene (B1212753) and methyl protons of the ethyl group would have distinct chemical shifts, influenced by the electronegative oxygen atoms. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons, the aromatic carbons of the pyrimidine ring, and the aliphatic carbons of the ethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative) Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual quantum chemical calculations.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrimidine-H2 | 9.2 |

| Pyrimidine-H5 | 7.8 |

| Pyrimidine-H6 | 8.9 |

| Methylene-CH₂ (ester) | 4.3 |

| Methyl-CH₃ (ester) | 1.3 |

| Methylene-CH₂ (keto) | 4.1 |

Vibrational Frequencies:

The calculation of vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) and Raman spectra.

Methodology: Following geometry optimization, a frequency calculation is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment.

Characteristic Vibrational Modes: Key vibrational modes for this compound would include:

C=O stretching vibrations for the ketone and ester groups, expected in the region of 1650-1750 cm⁻¹.

C=N and C=C stretching vibrations of the pyrimidine ring, typically found between 1400 and 1600 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic C-H bonds, usually appearing above 3000 cm⁻¹ and between 2850-3000 cm⁻¹, respectively.

C-O stretching vibrations of the ester group.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual quantum chemical calculations.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Ketone | C=O Stretch | 1720 |

| Ester | C=O Stretch | 1740 |

| Pyrimidine Ring | C=N/C=C Stretch | 1580 |

| Pyrimidine Ring | C-H Stretch | 3050 |

| Ethyl Group | C-H Stretch | 2980 |

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate as a Versatile Synthon

The strategic placement of multiple reactive sites within this compound makes it a highly versatile precursor for a variety of chemical transformations. The presence of the pyrimidine (B1678525) ring, a common motif in biologically active molecules, coupled with the synthetically flexible β-ketoester functionality, allows for its use in the construction of a wide array of novel compounds.

Construction of Novel Pyrimidine-Fused Heterocyclic Systems

The reactivity of this compound is particularly well-suited for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry and materials science. By leveraging the electrophilic and nucleophilic nature of the keto and ester groups, as well as the potential for reactions involving the pyrimidine ring, chemists can access a range of complex scaffolds.

Pyrimidinones: The β-ketoester functionality can readily participate in condensation reactions with ureas or thioureas, in a manner analogous to the Biginelli reaction, to form dihydropyrimidinones. wikipedia.orgresearchgate.netnih.govnih.gov These can be further modified to create a variety of substituted pyrimidinone derivatives.

Pyrazolopyrimidines: Reaction of this compound with hydrazine (B178648) derivatives can lead to the formation of pyrazolopyrimidines. This transformation typically proceeds through the initial formation of a hydrazone at the keto group, followed by intramolecular cyclization and dehydration.

Quinoxalines: The synthesis of quinoxaline (B1680401) derivatives can be envisioned through the condensation of this compound with ortho-phenylenediamines. researchgate.net The reaction would involve the formation of a dihydropyrazine (B8608421) ring, which can then be oxidized to the aromatic quinoxaline system.

Thieno[3,2-d]pyrimidines: While direct synthesis from the title compound is not explicitly detailed in the provided literature, analogous syntheses of thieno[3,2-d]pyrimidines often involve the cyclization of substituted thiophene (B33073) precursors. evitachem.comevitachem.com The reactivity of this compound suggests its potential use in building the pyrimidine portion of this fused system.

Utilization in Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to generate complex products. The structural features of this compound make it an ideal candidate for use in such reactions.

For instance, in a Hantzsch-type pyridine (B92270) synthesis, this compound could potentially react with an aldehyde and a nitrogen source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to produce highly substituted dihydropyridines bearing a pyrimidine moiety. wikipedia.orgorganic-chemistry.orgnih.gov The resulting dihydropyridines can then be aromatized to the corresponding pyridines. The general scheme for such a reaction is depicted below:

Table 1: Potential Multi-Component Reactions Involving this compound

| Reaction Type | Potential Reactants | Potential Product Class |

| Biginelli-like Reaction | Aldehyde, Urea (B33335)/Thiourea | Dihydropyrimidinone-fused pyrimidines |

| Hantzsch-like Pyridine Synthesis | Aldehyde, Ammonia/Ammonium Salt | Pyrimidine-substituted dihydropyridines/pyridines |

Precursor for Complex Natural Product Synthesis or Analogues

While direct application of this compound as a precursor in the total synthesis of a specific natural product is not extensively documented in the available literature, its potential is significant. Many natural products and their analogues contain pyrimidine or fused-pyrimidine cores. The ability to introduce the pyrimidin-4-yl group early in a synthetic sequence and then elaborate the rest of the molecule using the versatile keto-ester functionality makes this compound a valuable starting material for the synthesis of simplified analogues of complex natural products for structure-activity relationship (SAR) studies. For example, analogues of thieno[2,3-d]pyrimidin-4(3H)-ones, which have shown potential as inhibitors of cancer cell growth, could potentially be accessed using strategies involving this synthon. nih.gov

Scaffold Diversity and Analogue Generation

The generation of chemical libraries with diverse molecular scaffolds is a cornerstone of modern drug discovery and chemical biology. This compound serves as an excellent starting point for creating such libraries.

Design and Synthesis of Chemically Diverse Derivatives for Exploratory Chemistry

The reactivity of the α-carbon, the ketone, and the ester group in this compound allows for a wide range of chemical modifications.

Alkylation and Acylation: The α-carbon can be readily deprotonated and reacted with various electrophiles, such as alkyl halides or acyl chlorides, to introduce a wide range of substituents.

Knoevenagel Condensation: The active methylene (B1212753) group can participate in Knoevenagel condensation reactions with aldehydes and ketones to yield α,β-unsaturated products.

Modification of the Ester Group: The ethyl ester can be transesterified with other alcohols to modulate properties like solubility and bioavailability. It can also be converted to an amide by reaction with amines, further expanding the accessible chemical space.

These transformations enable the systematic generation of a library of analogues with varied steric and electronic properties, which is invaluable for exploring chemical space and identifying compounds with desired biological activities.

Table 2: Potential Derivative Classes from this compound

| Reaction Type | Reagent | Resulting Functional Group |

| α-Alkylation | Alkyl Halide | Substituted α-carbon |

| α-Acylation | Acyl Chloride | β-Diketone |

| Knoevenagel Condensation | Aldehyde/Ketone | α,β-Unsaturated system |

| Transesterification | Alcohol | Different Ester |

| Amidation | Amine | Amide |

Exploration of Isomeric and Homologous Compounds to Understand Structural Impact on Reactivity

To gain a deeper understanding of the structure-activity and structure-reactivity relationships, the synthesis and study of isomers and homologues of this compound are crucial.

Isomeric Comparison: A direct comparison of the reactivity of this compound with its isomer, Ethyl 2-oxo-3-(pyrimidin-2-yl)propanoate, would provide valuable insights into the influence of the nitrogen atom's position within the pyrimidine ring on the reactivity of the β-ketoester moiety. The different electronic effects of the pyrimidin-2-yl versus the pyrimidin-4-yl group can impact the acidity of the α-protons and the electrophilicity of the ketone and ester carbonyls.

Strategies for Medicinal Chemistry Lead Compound Development

The strategic development of lead compounds in medicinal chemistry is a cornerstone of modern drug discovery. It involves the rational design and synthesis of novel molecular entities with the potential to modulate specific biological pathways implicated in disease. A key aspect of this process is the utilization of versatile chemical building blocks that can be elaborated into diverse libraries of compounds for biological screening. This compound has emerged as a valuable scaffold in this context, offering multiple reaction sites for chemical modification and the inherent biological relevance of the pyrimidine core. This section will explore the application of this compound in advanced organic synthesis and heterocyclic chemistry, with a focus on its role in the generation of compound libraries, the facilitation of structure-activity relationship (SAR) studies, and the modulation of its pyrimidine ring to enhance chemical selectivity.

Chemical Building Block for Libraries of Compounds Targeting Specific Biological Pathways

This compound is a highly versatile chemical building block for the synthesis of compound libraries aimed at specific biological pathways, particularly those involving protein kinases. The pyrimidine moiety is a well-established pharmacophore found in numerous kinase inhibitors, primarily due to its ability to mimic the hydrogen bonding interactions of the adenine (B156593) base of ATP in the enzyme's active site. google.com The β-ketoester functionality of the title compound provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex heterocyclic systems.

One of the most powerful applications of this compound is in the synthesis of fused pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines. These scaffolds are at the core of several clinically approved and investigational kinase inhibitors. The general strategy involves the cyclocondensation of the β-ketoester with a suitable binucleophilic reagent. For instance, reaction with hydrazine or substituted hydrazines can lead to the formation of a pyrazole (B372694) ring fused to the pyrimidine core, yielding a pyrazolo[3,4-d]pyrimidine. This class of compounds has been extensively explored for the inhibition of a wide range of kinases, including Src family kinases, Bruton's tyrosine kinase (BTK), and mTOR. google.com

The following table illustrates the potential of this compound as a precursor for generating libraries of kinase inhibitors.

| Precursor Compound | Reaction Type | Fused Heterocycle | Targeted Kinase Family |

| This compound | Cyclocondensation with hydrazines | Pyrazolo[3,4-d]pyrimidine | Src, BTK, mTOR |

| This compound | Multi-step synthesis involving ring closure | Pyrrolo[2,3-d]pyrimidine | RET, EGFR |

| This compound | Knoevenagel condensation followed by cyclization | Thieno[2,3-d]pyrimidine | RET |

This table is generated based on established synthetic routes for similar pyrimidine derivatives and their known biological targets.

Similarly, multi-step synthetic sequences starting from this compound can afford pyrrolo[2,3-d]pyrimidine derivatives. These compounds are particularly relevant as inhibitors of receptor tyrosine kinases such as the Rearranged during Transfection (RET) kinase and the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The synthesis of a library of such compounds allows for the high-throughput screening against a panel of kinases to identify initial hits for further optimization.

Development of Synthetic Pathways for Structure-Activity Relationship (SAR) Studies via Chemical Modifications

Once an initial lead compound is identified from a screening library, the next critical phase is the systematic exploration of its structure-activity relationship (SAR). This involves the synthesis of a series of analogues where specific parts of the molecule are modified to understand their impact on biological activity, selectivity, and pharmacokinetic properties. This compound is an ideal starting point for such studies due to its multiple points of diversification.

The synthetic pathways to fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines from pyrimidine precursors allow for modifications at various positions. For instance, in the development of RET kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, SAR studies have focused on several key areas:

Substitution on the pyrimidine ring: The introduction of different substituents on the pyrimidine ring can influence the compound's interaction with the kinase hinge region.

Modification of the side chain: The ethyl ester group of the parent compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides. nih.gov This allows for the exploration of the pocket in the kinase domain that accommodates this side chain.

Introduction of substituents on the pyrrole (B145914) ring: In the context of pyrrolo[2,3-d]pyrimidines, the pyrrole moiety can be functionalized to probe for additional interactions within the active site. For example, Suzuki-Miyaura coupling reactions can be employed to introduce various aryl or heteroaryl groups. nih.gov

A representative synthetic scheme for the diversification of a pyrrolo[2,3-d]pyrimidine scaffold, which can be conceptually derived from this compound, is shown below.

Scheme 1: Illustrative Synthetic Pathway for SAR Studies of Pyrrolo[2,3-d]pyrimidine Derivatives

This flowchart illustrates a conceptual synthetic strategy for generating diverse libraries for SAR studies, starting from a precursor derivable from this compound.

These systematic modifications allow medicinal chemists to build a detailed understanding of the SAR, guiding the design of more potent and selective inhibitors.

Modulating Pyrimidine Ring Properties for Enhanced Chemical Selectivity

A significant challenge in the development of kinase inhibitors is achieving selectivity for the target kinase over other closely related kinases. Off-target effects can lead to toxicity and other undesirable side effects. The electronic and steric properties of the pyrimidine ring in this compound and its derivatives can be fine-tuned to enhance chemical selectivity.

The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, playing a crucial role in the binding of the inhibitor to the kinase hinge region. The precise positioning and basicity of these nitrogen atoms can be modulated by the introduction of various substituents on the ring. For example, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the pyrimidine nitrogens, thereby influencing the strength of the hydrogen bonds formed with the kinase.

In the context of pyrrolo[2,3-d]pyrimidine-based RET inhibitors, it was found that moving from a phenol (B47542) to an aniline (B41778) substituent at a key position led to increased selectivity against KDR (VEGFR2), a common anti-target for kinase inhibitors. This was attributed to the formation of specific hydrogen bonds between the aniline and residues in the RET kinase active site that are not conserved in KDR. semanticscholar.org

Furthermore, the introduction of bulky substituents on the pyrimidine ring can create steric hindrance that prevents the inhibitor from binding to the active sites of certain off-target kinases, while still allowing for effective binding to the target kinase. This strategy of exploiting subtle differences in the shape and amino acid composition of kinase active sites is a powerful tool for achieving selectivity.

The following table summarizes strategies for modulating the pyrimidine ring for enhanced selectivity.

| Modification Strategy | Rationale | Desired Outcome |

| Introduction of electron-donating/withdrawing groups | Alter the pKa and hydrogen bonding capacity of pyrimidine nitrogens | Improved binding affinity and selectivity for the target kinase |

| Introduction of bulky substituents | Create steric hindrance to prevent binding to off-target kinases | Enhanced selectivity |

| Isosteric replacement of the pyrimidine ring | Explore alternative hydrogen bonding patterns and steric interactions | Improved selectivity and pharmacokinetic properties |

This table outlines common medicinal chemistry strategies for enhancing the selectivity of pyrimidine-based inhibitors.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies